(3,4-Dichloro-2-methoxyphenyl)methanol
Description
Contextual Significance in Advanced Organic Synthesis
Substituted benzyl (B1604629) alcohols are fundamental building blocks in organic chemistry, serving as precursors to a wide array of functional groups and molecular scaffolds. The presence of dichloro and methoxy (B1213986) substituents on the aromatic ring of (3,4-Dichloro-2-methoxyphenyl)methanol would electronically and sterically influence its reactivity.
In the context of advanced organic synthesis, dichlorinated aromatic compounds are valuable intermediates. The chlorine atoms can serve as sites for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. The methoxy group can influence the regioselectivity of these reactions and can also be a target for demethylation to reveal a phenol (B47542), a common functional group in biologically active molecules. The primary alcohol (methanol) group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility.
Overview of Benzyl Alcohol Derivatives within Modern Chemical Disciplines
Benzyl alcohol and its derivatives are a cornerstone of modern chemical disciplines, with applications ranging from materials science to medicinal chemistry. sigmaaldrich.combldpharm.com They are frequently employed as solvents, protecting groups, and, most importantly, as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. sigmaaldrich.comresearchgate.net
The benzyl alcohol motif is present in numerous drug molecules, highlighting its importance in medicinal chemistry. chemicalbook.com The specific substituents on the aromatic ring can significantly impact the biological activity of the final compound. For instance, halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methoxy groups can also influence these properties and provide a handle for further synthetic transformations. researchgate.net The development of efficient and selective methods for the synthesis of substituted benzyl alcohols remains an active area of research in organic chemistry. nih.govprepchem.com
Interactive Data Table
Due to the absence of specific experimental data for this compound, the following table contains information for structurally related compounds to provide a general context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4,5-Dichloro-2-methoxyphenyl)methanol | 1444384-87-5 | C₈H₈Cl₂O₂ | 207.05 |
| (3,5-Dichloro-4-methoxyphenyl)methanol | 4892-23-3 | C₈H₈Cl₂O₂ | 207.05 |
| (3-Chloro-4-ethoxy-2-methoxyphenyl)methanol | Not Available | C₁₀H₁₃ClO₃ | Not Available |
| (3,4-Dimethoxyphenyl)methanol | 93-03-8 | C₉H₁₂O₃ | 168.19 |
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWHCEULLKBIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dichloro 2 Methoxyphenyl Methanol and Substituted Benzyl Alcohol Analogs
Precursor Synthesis via Aromatic Functionalization
The initial and critical phase in the synthesis of (3,4-dichloro-2-methoxyphenyl)methanol is the introduction of a carbonyl group, typically an aldehyde or a ketone, onto the dichlorinated anisole (B1667542) ring system. This is achieved through several classic organic reactions that allow for regioselective functionalization.
Regioselective Formylation Reactions (e.g., Vilsmeier-Haack Analogues)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride to generate an electrophilic iminium species known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent then attacks the aromatic ring in an electrophilic aromatic substitution, leading to the formation of an aryl aldehyde after hydrolysis. organic-chemistry.orgchemistrysteps.com For the synthesis of a precursor to this compound, an appropriately substituted dichlorinated anisole would be the starting material. The methoxy (B1213986) group, being an electron-donating group, activates the aromatic ring towards electrophilic attack. chemistrysteps.com The Vilsmeier-Haack reaction and its analogues are particularly useful for introducing a formyl group onto activated aromatic systems like anisoles. thieme-connect.com
While the classic Vilsmeier-Haack conditions are effective, variations using other dichloromethyl alkyl ethers mediated by Lewis acids have also been developed as a potent tool for creating benzaldehyde (B42025) motifs. jst.go.jp However, it is noted that the Vilsmeier-Haack reagent can be ineffective for the formylation of some fluorine-containing aromatics. jst.go.jp
Metal-Halogen Exchange and Subsequent Electrophilic Quenching
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. wikipedia.org This method is particularly well-suited for preparing organolithium reagents from organochlorides, bromides, and iodides. wikipedia.org In the context of synthesizing a precursor for this compound, a dichlorinated and methoxy-substituted aryl halide could undergo a lithium-halogen exchange. This reaction is typically fast and kinetically controlled. wikipedia.orgscribd.comharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of an alkoxyl group can accelerate this exchange. wikipedia.org
Once the aryllithium species is formed, it can be quenched with an appropriate electrophile, such as formaldehyde (B43269) or N,N-dimethylformamide (DMF), to introduce the desired functional group. Quenching with formaldehyde would directly yield the benzyl (B1604629) alcohol, while reaction with DMF would produce the corresponding benzaldehyde after workup. This approach offers a regiosepecific route to the desired precursor, as the position of the lithium atom is determined by the initial halogen placement. ias.ac.in It is a crucial strategy for the formation of heterocycles and has been used in the synthesis of complex molecules. wikipedia.org
Friedel-Crafts Reactions for Acyl Benzene (B151609) Precursors
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of electrophilic aromatic substitution, allowing for the attachment of substituents to an aromatic ring. wikipedia.org Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comkhanacademy.org This reaction introduces an acyl group (–COR) onto the aromatic ring, forming a ketone. libretexts.org
For the synthesis of a precursor to this compound, a dichlorinated anisole could be acylated using an appropriate acyl halide. The resulting acyl benzene would be a ketone that can then be reduced to the target methanol (B129727). A significant advantage of Friedel-Crafts acylation is that it does not typically suffer from the carbocation rearrangements that can plague Friedel-Crafts alkylation. youtube.com However, the reaction's viability depends on the stability of the acyl chloride reagent, and it does not proceed on aromatic rings substituted with strongly electron-withdrawing groups. wikipedia.orglibretexts.org
Reductive Transformations to the Methanol Moiety
Once the aldehyde or ketone precursor has been synthesized, the final step is the reduction of the carbonyl group to the corresponding alcohol. This transformation can be accomplished through several reliable methods.
Hydride-Based Reductions of Aldehyde and Ketone Precursors (e.g., NaBH₄, LiAlH₄)
The reduction of aldehydes and ketones to alcohols is commonly achieved using complex metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.orgucalgary.ca These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon. ucalgary.cawizeprep.com
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is another widely used method for the reduction of aldehydes and ketones to alcohols. ncert.nic.inlibretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). tiktok.com The catalyst provides a surface for the reaction to occur, lowering the activation energy. tiktok.com
This method is often considered a "clean" reduction as the only byproduct is typically the spent catalyst, which can be removed by filtration. libretexts.org However, a potential drawback of catalytic hydrogenation is its lack of chemoselectivity in some cases. For instance, it can be challenging to selectively reduce a carbonyl group in the presence of a carbon-carbon double bond, as the double bond may also be reduced. libretexts.org Raney Nickel is a heterogeneous catalyst that can be used to reduce carbonyl groups. odoo.com
Reduction of Carboxylic Acid and Ester Derivatives
The transformation of carboxylic acids and their corresponding esters into primary alcohols is a fundamental process in organic synthesis and a key step in producing this compound from its acid or ester precursors, such as 3,4-dichloro-2-methoxybenzoic acid. This reduction is most commonly and effectively achieved using powerful hydride-donating reagents.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the comprehensive reduction of both carboxylic acids and esters to 1° alcohols. quimicaorganica.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon. For carboxylic acids, an initial acid-base reaction occurs, followed by the reduction of the resulting lithium carboxylate salt. The process typically requires an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and a subsequent aqueous workup to hydrolyze the intermediate aluminum alkoxide salts and liberate the final alcohol product. libretexts.org
In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is generally incapable of reducing carboxylic acids or esters under standard conditions. quimicaorganica.orglibretexts.org This chemoselectivity allows for the reduction of aldehydes and ketones in the presence of esters or carboxylic acids. However, the reactivity of NaBH₄ can be enhanced. For instance, carboxylic acids can be activated in situ by converting them to highly reactive intermediates like hydroxybenzotriazole (B1436442) esters, which can then be successfully reduced by NaBH₄ to yield the corresponding primary alcohols. organic-chemistry.org
Alternative methods employing catalytic hydrogenation are less common for direct carboxylic acid reduction due to the harsh conditions required (high pressure and temperature), which can affect other functional groups on the aromatic ring. However, catalytic systems involving reagents like ammonia-borane in the presence of titanium tetrachloride (TiCl₄) have been shown to reduce aliphatic and aromatic acids to alcohols at room temperature. organic-chemistry.org
Below is a comparative table of common reducing agents for this transformation.
Table 1: Comparison of Reducing Agents for Carboxylic Acid/Ester Reduction
| Reagent | Substrate(s) | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Anhydrous ether or THF, followed by aqueous workup | High reactivity and yield | Non-selective, pyrophoric, requires anhydrous conditions |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Protic solvents (e.g., methanol, ethanol) | Milder, safer, more selective | Does not reduce carboxylic acids or esters directly |
| NaBH₄ with Activators | Carboxylic Acids | In situ formation of activated esters | Milder than LiAlH₄ | Requires an additional activating agent |
| Ammonia-Borane/TiCl₄ | Carboxylic Acids | THF, Room Temperature | High selectivity for acids over esters | Catalyst required |
Chlorine Atom Introduction and Retention Strategies on the Aromatic Ring
The introduction and retention of chlorine atoms on the benzene ring are critical for the synthesis of this compound. The primary method for introducing chlorine is electrophilic aromatic substitution. jalsnet.com This reaction involves the attack of an electrophilic chlorine species on the electron-rich aromatic ring.
Common chlorinating agents and conditions include:
Molecular Chlorine (Cl₂) : This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.comyoutube.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the benzene ring. The reaction proceeds through a carbocation intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. youtube.com
In Situ Chlorine Generation : To avoid handling gaseous and corrosive molecular chlorine, methods have been developed to generate it in situ. A common approach is oxidative chlorination, which uses hydrochloric acid (HCl) as the chlorine source and a strong oxidizing agent like hydrogen peroxide (H₂O₂) or sodium chlorate (B79027) (NaClO₃) in an aqueous medium. jalsnet.com This method is considered more environmentally benign. jalsnet.com
The directing effects of existing substituents on the aromatic ring are crucial for achieving the desired 3,4-dichloro substitution pattern. A methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while a carboxyl or hydroxymethyl group is a deactivating, meta-directing group. Therefore, the sequence of reactions is paramount. Chlorination is typically performed on a precursor like o-anisic acid or its derivatives before the final functional group manipulations.
Retention of the chlorine atoms during subsequent synthetic steps, particularly during the reduction of a carboxylic acid or ester, is generally not a significant issue. The carbon-chlorine bond on an aromatic ring is strong and stable under the conditions used for hydride reductions (e.g., with LiAlH₄ or NaBH₄). These reagents are nucleophilic and target the electrophilic carbonyl carbon, leaving the C-Cl bonds on the aromatic ring intact.
Isotopic Labeling Methodologies for Mechanistic Probes (e.g., ¹³C-Labeling)
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms, studying kinetic isotope effects, and tracing metabolic pathways. nih.govnih.gov For a molecule like this compound, isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H or D) can be strategically incorporated at various positions.
¹³C-Labeling Strategies:
Ring Labeling : To label the aromatic ring, the synthesis can begin with a commercially available ¹³C-labeled precursor, such as benzene-(ring-¹³C₆). eurisotop.commedchemexpress.com Subsequent synthetic steps, including chlorination, methoxylation, and functional group installation, would then lead to the final product with a fully ¹³C-labeled aromatic core. This approach is useful for NMR studies of protein-ligand interactions or for tracking the aromatic moiety in metabolic studies.
Specific Position Labeling : Labeling a specific carbon, such as the methoxy carbon or the benzylic carbon, can be achieved using a labeled reagent in the appropriate synthetic step. For example, using ¹³C-labeled methyl iodide (¹³CH₃I) during the methylation of the precursor phenol (B47542) (3,4-dichloro-2-hydroxyphenyl)methanol would introduce the label at the methoxy position. Labeling the benzylic carbon can be accomplished by reducing the corresponding carboxylic acid or aldehyde with a ¹³C-labeled one-carbon source, though this is often synthetically complex. A more common approach is to build the molecule from smaller, labeled fragments.
Deuterium Labeling:
Benzylic Position : Introducing deuterium at the benzylic position (-CH₂OH) is relatively straightforward. The reduction of the corresponding aldehyde (3,4-dichloro-2-methoxybenzaldehyde) with sodium borodeuteride (NaBD₄) or the reduction of the ester (methyl 3,4-dichloro-2-methoxybenzoate) with lithium aluminum deuteride (B1239839) (LiAlD₄) will yield (3,4-dichloro-2-methoxyphenyl)dideuteromethanol. organic-chemistry.org
Stereospecific Labeling : More advanced chemoenzymatic methods can achieve stereospecific labeling. For instance, using an alcohol dehydrogenase enzyme in the presence of a deuterated cofactor can introduce a single deuterium atom to form a chiral, isotopically labeled alcohol. nih.govnih.govresearchgate.net
These labeling techniques provide powerful probes for detailed mechanistic analysis. nih.gov
Table 2: Isotopic Labeling Approaches
| Isotope | Position | Method | Labeled Reagent Example |
| ¹³C | Aromatic Ring | Synthesis from labeled precursor | Benzene-(ring-¹³C₆) |
| ¹³C | Methoxy Group | Methylation with labeled reagent | ¹³CH₃I |
| ²H (D) | Benzylic Carbon | Reduction of aldehyde or ester | NaBD₄ or LiAlD₄ |
| ²H (D) | Aromatic Ring | Synthesis from deuterated precursor | Deuterated dichlorobenzene |
Process Optimization and Scalability Studies in Synthetic Route Development
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires significant optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of this compound, several factors would be critical in a scalability study.
Key Optimization Parameters:
Catalyst Selection and Loading : In steps involving catalysis, such as chlorination or potential hydrogenation routes, optimizing the catalyst is crucial. This includes selecting a catalyst that offers high conversion and selectivity, minimizing the required loading to reduce costs, and ensuring it can be easily recovered and recycled. For instance, developing heterogeneous catalysts for hydrogenation can simplify product purification compared to homogeneous systems. researchgate.net
Reaction Conditions : Temperature, pressure, and reaction time must be carefully controlled to maximize yield and minimize the formation of byproducts. For example, in the hydrogenation of a benzaldehyde precursor to a benzyl alcohol, controlling the conditions can prevent over-reduction to a methyl group or side reactions. researchgate.net
Solvent and Reagent Choice : On a large scale, the choice of solvents and reagents is dictated by cost, safety, environmental impact, and ease of handling. Replacing hazardous solvents like carbon tetrachloride with greener alternatives is a common goal. google.com Similarly, using less hazardous reagents, such as the in situ generation of chlorine instead of using chlorine gas, improves process safety. jalsnet.com
Downstream Processing and Purification : The isolation and purification of the final product are major components of a manufacturing process. Developing efficient extraction, crystallization, or distillation procedures is essential to achieve the desired purity with minimal product loss.
Process Type (Batch vs. Continuous) : While traditional chemical synthesis is often performed in batch reactors, continuous flow processes are gaining traction for their potential benefits in safety, consistency, and efficiency. Continuous flow reactors, such as packed bed reactors with immobilized catalysts or enzymes, can offer significantly higher productivity and easier automation, representing a sustainable alternative for large-scale production. nih.gov
Biocatalytic routes, using whole cells or isolated enzymes, are also being explored for the synthesis of benzyl alcohols as they operate under mild conditions and can offer high selectivity, contributing to more sustainable industrial processes. nih.gov
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy would be essential to identify the number of distinct proton environments, their chemical shifts, and their coupling patterns in (3,4-Dichloro-2-methoxyphenyl)methanol. This would allow for the assignment of signals to the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, and the methoxy (B1213986) (-OCH₃) protons. The splitting patterns of the aromatic signals would provide crucial information about the substitution pattern on the benzene (B151609) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The number of signals would indicate the number of unique carbon atoms, and their chemical shifts would reveal their electronic environments (e.g., aromatic, aliphatic, oxygen-substituted).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to confirm the arrangement of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different functional groups, such as linking the methoxy group and the hydroxymethyl group to the correct positions on the dichlorinated benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3600 cm⁻¹), the C-O bonds of the alcohol and the ether (in the 1000-1300 cm⁻¹ region), the aromatic C-H and C=C bonds, and the C-Cl bonds.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information to IR spectroscopy. It would be particularly useful for identifying the vibrations of the aromatic ring and the carbon-chlorine bonds, further confirming the molecular structure.
Without access to peer-reviewed studies detailing the synthesis and characterization of this compound, any attempt to provide specific data for the aforementioned analytical techniques would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to fully characterize this compound and make its spectroscopic data publicly available.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool in chemical analysis, providing critical information on the mass-to-charge ratio (m/z) of a compound and its fragments, which helps in determining its molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures m/z values to a very high degree of accuracy (typically within 5 ppm). For this compound (C₈H₈Cl₂O₂), this technique would be used to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.
The theoretical monoisotopic mass of this compound is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a key signature in the mass spectrum. HRMS would confirm the exact mass of the [M+H]⁺ or other adduct ions, providing strong evidence for the compound's elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Ion Adduct | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | [C₈H₉Cl₂O₂]⁺ | 207.0025 |
| [M+Na]⁺ | [C₈H₈Cl₂NaO₂]⁺ | 228.9844 |
| [M+K]⁺ | [C₈H₈Cl₂KO₂]⁺ | 244.9584 |
| [M-H]⁻ | [C₈H₇Cl₂O₂]⁻ | 204.9880 |
| (Note: These are predicted theoretical values. Experimental values would be compared against these for confirmation.) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing non-volatile compounds like this compound. A sample is first passed through an LC column, which separates it from impurities. The eluent then enters the mass spectrometer, which generates a mass spectrum for the compound as it elutes.
This process serves two primary purposes:
Purity Confirmation: The chromatogram will show a primary peak corresponding to the target compound. Any other peaks would indicate the presence of impurities, starting materials, or by-products from its synthesis.
Identity Confirmation: The mass spectrum of the main peak can be analyzed to confirm that its molecular weight matches that of this compound.
X-ray Crystallography for Definitive Solid-State Structural Analysis
For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.
If a suitable single crystal of this compound were obtained, X-ray analysis would reveal:
The planar structure of the benzene ring.
The precise positions of the two chlorine atoms and the methoxy group on the ring, confirming the 3,4-dichloro and 2-methoxy substitution pattern.
The conformation of the hydroxymethyl group (-CH₂OH) relative to the aromatic ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.
While no specific crystal structure data has been published for this isomer, related structures have been analyzed, demonstrating the power of this method.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method would show a single, sharp, and symmetrical peak for a pure sample. The retention time (RT) under specific conditions (flow rate, column type, mobile phase composition) is a characteristic property that can be used for identification.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (RT) | Dependent on exact conditions, reported in minutes |
| (Note: This is a representative method; actual conditions would require optimization.) |
Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 2 Methoxyphenyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3,4-Dichloro-2-methoxyphenyl)methanol, DFT calculations offer a deep understanding of its fundamental chemical and physical characteristics.
The first step in the theoretical analysis of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule. For this compound, this process would typically be performed using a functional such as B3LYP with a basis set like 6-311G(d,p).
A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound is presented below, based on expected values for substituted benzenes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (C3) | 1.74 Å |
| C-Cl (C4) | 1.73 Å | |
| C-O (methoxy) | 1.37 Å | |
| O-CH₃ (methoxy) | 1.43 Å | |
| C-C (aromatic avg.) | 1.40 Å | |
| C-C (ring-CH₂OH) | 1.51 Å | |
| C-O (alcohol) | 1.44 Å | |
| O-H (alcohol) | 0.96 Å | |
| Bond Angle | C2-C3-Cl | 119.5° |
| C5-C4-Cl | 120.5° | |
| C1-C2-O | 118.0° | |
| C-O-C (methoxy) | 117.5° | |
| Dihedral Angle | C3-C2-O-CH₃ | ~0° or ~180° |
| C2-C1-C-O (alcohol) | ~90° |
Note: These values are illustrative and would be precisely determined by actual DFT calculations.
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, particularly on the carbon atoms bearing the electron-donating methoxy (B1213986) group and the oxygen of the methoxy group itself. The LUMO, conversely, is likely distributed over the aromatic ring, with significant contributions from the regions influenced by the electron-withdrawing chlorine atoms.
The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates a complex electronic environment. In a related study on (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one, which contains a dichlorophenyl moiety, the HOMO-LUMO energy gap was calculated to be approximately 3.42 eV. nih.gov Based on this and other analyses of substituted aromatic compounds, a plausible HOMO-LUMO gap for this compound can be estimated.
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.20 |
Note: These energy values are illustrative examples derived from related compounds.
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds. For this compound, key predicted vibrational modes would include the O-H stretch of the alcohol group (typically around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C-O stretching of the alcohol and methoxy groups (around 1050-1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). Comparing these predicted frequencies with experimental FT-IR and FT-Raman spectra helps to confirm the molecular structure and provides a complete vibrational assignment. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. For the title compound, distinct signals would be predicted for the alcoholic proton, the methoxy protons, the methylene (B1212753) protons, and each of the aromatic protons and carbons, with their chemical shifts influenced by the electronic effects of the chloro and methoxy substituents.
Understanding how charge is distributed across a molecule is fundamental to predicting its interactions. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.de These charges indicate the electron density distribution and help identify electrophilic and nucleophilic sites.
For this compound, the oxygen atoms of the alcohol and methoxy groups are expected to carry significant negative charges, making them nucleophilic centers. The hydrogen atom of the alcohol group will be positively charged. The chlorine atoms will also be electronegative, drawing electron density from the ring. The carbon atoms attached to the chlorine and oxygen atoms will, in turn, exhibit positive charges.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map uses a color scale to show regions of negative potential (electron-rich, typically red) and positive potential (electron-poor, typically blue). For this molecule, the MEP would show negative potential around the oxygen atoms and positive potential around the hydroxyl proton, highlighting the sites for potential electrophilic and nucleophilic attack, respectively.
| Atom | Predicted Mulliken Charge (a.u.) |
| O (alcohol) | -0.65 |
| H (alcohol) | +0.45 |
| O (methoxy) | -0.58 |
| Cl (C3) | -0.15 |
| Cl (C4) | -0.18 |
| C (aromatic, avg.) | Variable (+/- 0.20) |
Note: These charge values are illustrative and based on general principles and data from similar molecules like 2,6-dichloro-4-fluoro phenol (B47542). karazin.ua
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT is excellent for studying single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system.
For this compound, an MD simulation could be performed by placing the molecule in a box of explicit solvent molecules (e.g., water or ethanol). The simulation would track the trajectories of all atoms, providing insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly the formation of hydrogen bonds between the solvent and the alcohol and methoxy groups of the title compound.
Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound, which can be important for understanding its physical properties in the solid or liquid state.
Conformational Dynamics: How the molecule's conformation changes over time in solution, providing a more dynamic picture than the static view from DFT.
Such simulations are computationally intensive but offer a bridge between the theoretical properties of a single molecule and its behavior in a real-world chemical system. osti.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Development
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. These models are crucial in drug discovery and toxicology for predicting the properties of new, unsynthesized molecules.
For the development of analogs of this compound, a QSAR study would involve:
Dataset Assembly: Compiling a set of structurally similar benzyl (B1604629) alcohol derivatives with known experimental data for a specific activity (e.g., cytotoxicity, antifungal activity). bohrium.comnih.gov
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors (like those from DFT). Key descriptors for benzyl alcohols often include hydrophobicity (logP) and electronic parameters like Hammett constants. nih.govresearchgate.net
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation that relates the descriptors to the observed activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of newly designed analogs of this compound, guiding synthetic efforts toward compounds with improved properties. For example, a QSAR model for the toxicity of benzyl alcohols might reveal that toxicity is primarily driven by hydrophobicity, allowing chemists to modify the structure to reduce this property while maintaining desired characteristics. bohrium.comresearchgate.net
Role As a Key Synthetic Intermediate and Precursor Chemistry
Precursor to Fine Chemicals and Specialty Materials
The structural framework of (3,4-Dichloro-2-methoxyphenyl)methanol makes it an important precursor in the production of various fine chemicals and specialty materials. By analogy, related dichlorinated methoxyphenyl compounds are utilized in the synthesis of specialty chemicals and pharmaceuticals, highlighting the industrial relevance of this class of molecules. The presence of reactive sites—the hydroxyl group and the aromatic ring activated by the methoxy (B1213986) group and substituted by chlorine atoms—allows for its integration into larger, more complex molecular architectures. For instance, similar structures are key intermediates for agricultural chemicals and dyestuffs. The unique substitution pattern can impart specific properties such as thermal stability, altered solubility, and modified electronic characteristics to the final products.
Intermediate in the Synthesis of Bioactive Molecules and Pharmacological Scaffolds (by analogy to related compounds)
While specific research on this compound as a direct precursor to marketed drugs is not extensively documented, its structural motifs are present in various biologically active molecules. By analogy to closely related compounds, it is a valuable intermediate for creating pharmacological scaffolds. For example, the related compound (2,6-Dichloro-4-methoxyphenyl)methanol has been investigated for its role in synthesizing capuramycin (B22844) analogs and has demonstrated potential antibacterial activity through the inhibition of the MraY enzyme.
Furthermore, the dichlorinated phenyl moiety is a common feature in many pharmacologically active agents. The synthesis of compounds like 4-(3,5-Dichloro-2-methoxyphenyl)thiazol-2-amine demonstrates how the dichloromethoxyphenyl unit can be incorporated into heterocyclic systems, which are foundational scaffolds in medicinal chemistry. bldpharm.com The process of modifying a core structure to create a range of analogues with varied pharmacological properties is a fundamental concept in drug discovery, as seen in the development of numerous compound families like fentanyl analogues. wikipedia.org The this compound molecule provides a starting point for such synthetic explorations, enabling the generation of libraries of compounds for biological screening.
Application in Polymer-Supported Organic Synthesis (e.g., as a component of linker systems)
In modern organic chemistry, particularly in combinatorial chemistry and the generation of compound libraries, polymer-supported synthesis is a critical tool. This technique simplifies reaction work-ups and purification by immobilizing a reactant onto a solid polymer bead. Linker molecules are used to attach the substrate to the polymer support.
By analogy with structurally similar molecules, this compound is an excellent candidate for developing linker systems. For example, a polymer-supported linker based on (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol has been developed for solid-phase organic synthesis. nih.govacs.org This type of linker, known as the hydroxytetrachlorodiphenylmethyl (HTPM) linker, is notable for its stability under a wide range of acidic and basic conditions, as well as toward many nucleophiles. nih.govacs.org It can be used to immobilize carboxylic acids, amines, alcohols, and phenols onto the solid support. acs.org The desired product can then be cleaved from the polymer support under specific, mild conditions, such as treatment with 20% trifluoroacetic acid (TFA). acs.org The utility of such linkers demonstrates the potential of this compound derivatives in facilitating high-throughput organic synthesis. sciencemadness.org
Table 1: Properties of an Analogous Polymer-Supported Linker System
| Linker Base | Immobilized Molecules | Stability Conditions | Cleavage Condition | Reference |
|---|---|---|---|---|
| (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol | Carboxylic Acids, Amines, Alcohols, Phenols | Stable to Brønsted and Lewis acids, Brønsted bases, and various nucleophiles | 20% Trifluoroacetic Acid (TFA) | acs.org |
Synthetic Pathways to Substituted Benzyl (B1604629) Ethers and Esters
The hydroxyl group of this compound is a primary site for chemical modification, allowing for the straightforward synthesis of substituted benzyl ethers and esters. These derivatives are themselves important intermediates or target molecules in various fields.
Synthesis of Benzyl Ethers: A convenient method for preparing benzyl ethers from benzyl alcohols involves the use of 2-benzyloxypyridine and an activating agent like methyl triflate. beilstein-journals.orgnih.govd-nb.info In this procedure, the alcohol, this compound, would be mixed with 2-benzyloxypyridine and magnesium oxide. The subsequent addition of methyl triflate generates the active benzyl transfer reagent in situ. nih.govd-nb.info Heating the mixture yields the corresponding benzyl ether. nih.gov This method is advantageous as it proceeds under neutral conditions, avoiding the harsh acidic or basic environments that can be detrimental to complex substrates. beilstein-journals.orgd-nb.info
Synthesis of Benzyl Esters: The formation of benzyl esters from this compound can be achieved through several standard esterification protocols. A common method involves the reaction of the alcohol with a carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Alternatively, aldehydes can be directly converted to the corresponding 4-methoxybenzyl (PMB) esters, a reaction that showcases the versatility of benzyl alcohol derivatives in synthesis. nih.gov A modified version of the 2-benzyloxypyridine protocol can also be used to form benzyl esters from carboxylic acids. d-nb.info
Table 2: General Synthetic Methods for Benzyl Ether and Ester Formation
| Product Type | Reactants | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| Benzyl Ether | This compound, another alcohol (via its benzyloxypyridine derivative) | 2-Benzyloxypyridine, Methyl triflate, MgO | Toluene, 90°C | nih.govd-nb.info |
| Benzyl Ester | This compound, Carboxylic Acid | DCC, DMAP | Inert solvent (e.g., Dichloromethane) | researchgate.net |
Advanced Research Directions and Analog Development
Design and Synthesis of Functionalized Analogs with Tunable Properties
The core structure of (3,4-Dichloro-2-methoxyphenyl)methanol provides a versatile scaffold for creating a wide array of functionalized analogs. By strategically modifying the aromatic ring or the methanol (B129727) group, researchers can fine-tune the compound's physicochemical properties for specific applications. The position and nature of substituents play a critical role in determining characteristics such as stability, reactivity, and electronic properties.
For instance, the stability of related dichlorinated methoxyphenyl structures has been leveraged in the design of chemical protecting groups. The (2,6-dichloro-4-methoxyphenyl) moiety, an isomer of the title compound's core structure, is noted for its exceptional stability under both acidic and basic conditions, a property attributed to the steric hindrance and electronic effects of the chlorine atoms. This stability can be selectively overcome for deprotection using specific reagents like trifluoroacetic acid.
The synthesis of analogs often involves multi-step processes, starting with commercially available precursors. The introduction of different functional groups, such as nitro, amino, or additional alkyl chains, can be achieved through established organic chemistry reactions. The goal is to create a library of compounds with varied properties that can be screened for potential uses in fields like medicinal chemistry or materials science. The development of fentanyl analogues, for example, demonstrates how minor structural modifications can lead to profound differences in pharmacological properties. wikipedia.org
Exploration of Novel Catalytic Systems for Efficient Transformations
The transformation of benzylic alcohols like this compound into other valuable chemical entities is a central theme in modern organic synthesis. Research is actively exploring novel catalytic systems that offer higher efficiency, selectivity, and more environmentally friendly conditions compared to traditional methods.
Iron-based catalysts are emerging as a cost-effective and eco-friendly alternative to precious metal catalysts. For example, iron(III) chloride has been successfully used to catalyze the etherification of various benzyl (B1604629) alcohols, producing symmetrical ethers with good yields. nih.gov For the synthesis of non-symmetrical ethers, a system using iron(II) chloride with a pyridine (B92270) bis-thiazoline ligand has shown high selectivity. nih.gov Another approach involves manganese-catalyzed C-alkylation, which uses alcohols as alkylating agents in a hydrogen autotransfer process, with water as the only byproduct. organic-chemistry.org
Photocatalysis represents a particularly green approach, using light energy to drive chemical reactions. Thioxanthenone, an organic photocatalyst, can effectively oxidize primary and secondary benzyl alcohols to their corresponding aldehydes and ketones using molecular oxygen from the air as the oxidant. rsc.org This method is advantageous due to its mild conditions and the use of sustainable resources like air and light. rsc.org
Interactive Table: Novel Catalytic Systems for Benzyl Alcohol Transformations
| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃·6H₂O) | Symmetrical Etherification | Primary benzylic alcohols | Eco-friendly, cost-effective catalyst, high yields. nih.gov |
| Iron(II) Chloride / Ligand | Non-symmetrical Etherification | Benzylic alcohols | High selectivity, mild conditions. nih.gov |
| Manganese-PNP Pincer Complex | C-Alkylation of Ketones | Primary alcohols (including benzylic) | Hydrogen autotransfer process, water as a byproduct. organic-chemistry.org |
| Thioxanthenone (Photocatalyst) | Oxidation to Aldehyd/Ketone | Primary and secondary benzyl alcohols | Uses air as oxidant, visible light source, green conditions. rsc.org |
Mechanistic Studies of Biotransformation and Environmental Degradation of Dichloromethoxyphenyl Derivatives (by analogy to dicamba)
Understanding the environmental fate of chlorinated aromatic compounds is crucial for assessing their persistence and potential impact. While specific studies on this compound may be limited, the degradation pathways can be inferred by analogy to structurally similar and well-studied compounds like the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and other dichlorinated aromatics.
The biotransformation of such compounds in soil and water is often initiated by microbial dioxygenase enzymes. nih.govnih.gov These enzymes incorporate two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. nih.gov This initial step breaks the aromaticity of the ring, making it susceptible to further degradation.
For a compound like this compound, the degradation cascade would likely begin with the oxidation of the benzylic alcohol group to a carboxylic acid, yielding 3,4-dichloro-2-methoxybenzoic acid. This intermediate is structurally analogous to other dichlorobenzoic acids (DCBAs) whose degradation has been studied. The degradation of 2,4-DCBA, for example, proceeds via reductive dechlorination and oxidative decomposition. electrochemsci.org
Subsequent steps in the microbial degradation pathway typically involve:
Demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved to a hydroxyl group (-OH), producing a dichlorinated hydroxybenzoic acid derivative. The demethylation of dichloroanisoles to dichlorophenols has been observed in sediment slurries. nih.gov
Dehalogenation: Microbes remove chlorine atoms from the aromatic ring. This is a critical step in detoxification.
Ring Cleavage: The resulting catechols or protocatechuates are then processed by other enzymes that cleave the aromatic ring, breaking it down into smaller, aliphatic molecules that can be used in central metabolism. researchgate.net
Fungi, particularly white-rot fungi, also play a significant role in degrading chlorinated aromatic compounds through the action of extracellular enzymes like laccases and cytochromes P450. nih.gov
Sustainable and Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of this compound and its analogs, several green strategies are being explored.
One promising approach is the use of water as a reaction solvent, which is an environmentally benign alternative to volatile organic solvents. mdpi.com For example, the direct conversion of tertiary benzyl alcohols to vicinal halohydrins has been successfully achieved in aqueous media using N-halosuccinimides. mdpi.com
Transition-metal-free reactions offer another avenue for greener synthesis. A method for the radical coupling of aromatic alcohols has been developed using sodium t-butoxide (t-BuONa) as both a base and a radical initiator, completely avoiding the need for transition-metal catalysts. researchgate.net This process demonstrates good functional group tolerance and produces various substituted propan-1-ol derivatives in moderate to good yields. researchgate.net
The use of highly abundant and non-toxic metals like iron is also a key green chemistry strategy. As mentioned previously, iron-catalyzed etherification reactions in green solvents like propylene (B89431) carbonate provide a sustainable method for transforming benzyl alcohols. nih.gov Photocatalytic methods that use light as an energy source and air as an oxidant further exemplify the move towards more sustainable chemical production. rsc.org These approaches not only reduce the environmental footprint of the synthesis but can also lead to more cost-effective and efficient manufacturing processes.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Prevents decomposition |
| Solvent | Anhydrous DCM | Enhances reagent solubility |
| Catalyst | 0.5–1.0 mol% FeCl₃ | Improves chlorination efficiency |
Advanced Question: How do the substituents (Cl, OMe) influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?
Methodological Answer :
The electron-withdrawing Cl groups at positions 3 and 4 deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the methoxy group. The methoxy group at position 2 acts as an electron donor, stabilizing intermediates during oxidation. For example:
- Oxidation Studies : Use Jones reagent (CrO₃/H₂SO₄) to convert the methanol group to a ketone, monitoring progress via HPLC (C18 column, 70:30 methanol/water mobile phase) .
- Nucleophilic Substitution : React with boronic acids (e.g., Suzuki coupling) under Pd catalysis, requiring anhydrous conditions and inert atmosphere .
Data Contradiction Note : Some studies report conflicting regioselectivity in substitutions due to steric hindrance from dichloro groups . Validate with DFT calculations to predict reactive sites.
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR :
- Mass Spectrometry : ESI-MS shows [M-H]⁻ ion at m/z 220–222 (calculated for C₈H₇Cl₂O₂) .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound in enzyme inhibition assays?
Q. Methodological Answer :
-
Target Selection : Focus on enzymes with hydrophobic binding pockets (e.g., cytochrome P450 or kinases).
-
Assay Design :
- Use fluorescence polarization to measure binding affinity.
- Compare IC₅₀ values against analogs (e.g., 3,5-dichloro vs. 3,4-dichloro derivatives) .
-
Key Variables :
Variable Impact on Activity Cl position Alters steric bulk and electronic effects Methoxy group Modulates hydrogen-bonding capacity
Basic Question: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Store under argon/nitrogen at –20°C to prevent oxidation of the methanol group.
- Avoid exposure to light (UV degradation) and moisture (hydrolysis of methoxy group) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures from the PDB (e.g., 4LQM for cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include:
- Hydrogen bonds between the methoxy group and Thr-304 residue.
- Van der Waals forces with hydrophobic dichloro groups .
Basic Question: How to resolve contradictions in reported melting points or spectral data for this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
